

Application Note: Structural Elucidation of Bisphenol A diphosphate (BPA-DP) using NMR Spectroscopy

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Compound of Interest

Compound Name: *Bisphenol A diphosphate*

Cat. No.: *B1337528*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diphosphate (BPA-DP), also known as bisphenol A bis(diphenyl phosphate), is an organophosphate compound of significant interest. While primarily utilized as a flame retardant in various polymers, its structural similarity to bisphenol A (BPA), a well-known endocrine disruptor, necessitates a thorough understanding of its chemical characteristics and biological interactions.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of BPA-DP. This application note provides a detailed protocol and data interpretation guide for the analysis of BPA-DP using ¹H, ¹³C, and ³¹P NMR spectroscopy. For drug development professionals, understanding the structure and potential biological targets is crucial, as studies have suggested that BPA-DP may interact with proteins such as estradiol 17-beta-dehydrogenase 1 and can be metabolized to BPA, which has known interactions with nuclear receptors.^{[2][3][4]}

Data Presentation

The following tables summarize the expected NMR chemical shifts for **Bisphenol A diphosphate**. The data is compiled based on spectral information for a polymeric form of Bisphenol A bis(diphenyl phosphate) (PBDP) and the parent compound, Bisphenol A (BPA), as

precise data for the monomeric form is not widely available.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) These values serve as a strong reference for the structural confirmation of BPA-DP.

Table 1: Predicted ^1H NMR Spectral Data for **Bisphenol A diphosphate** in CDCl_3

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl (- CH_3)	~1.65	Singlet	N/A
Aromatic (BPA moiety, ortho to - OPO_3)	~7.10-7.20	Multiplet	
Aromatic (BPA moiety, meta to - OPO_3)	~7.20-7.30	Multiplet	
Aromatic (Diphenyl phosphate)	~7.20-7.40	Multiplet	

Note: The aromatic region is expected to be complex due to the overlapping signals of the bisphenol A and diphenyl phosphate protons.[\[6\]](#)

Table 2: Predicted ^{13}C NMR Spectral Data for **Bisphenol A diphosphate** in CDCl_3

Carbon	Chemical Shift (δ , ppm)
Methyl (- CH_3)	~31.1
Quaternary (- $\text{C}(\text{CH}_3)_2$)	~42.7
Aromatic (BPA moiety, C-H)	~120.5
Aromatic (Diphenyl phosphate, C-H)	~125.5-129.8
Aromatic (BPA moiety, C- OPO_3)	~147.8
Aromatic (BPA moiety, C-C(CH_3) ₂)	~148.5
Aromatic (Diphenyl phosphate, C-O)	~150.5 (d, $\text{J}_{\text{P-C}} \approx 5-7$ Hz)

Note: Some carbon signals, particularly those coupled to phosphorus, may appear as doublets.

[7]

Table 3: Predicted ^{31}P NMR Spectral Data for **Bisphenol A diphosphate** in CDCl_3

Phosphorus	Chemical Shift (δ , ppm)	Multiplicity
Phosphate (-OPO ₃)	~ -17.5	Singlet

Note: The chemical shift is referenced to 85% H_3PO_4 . The spectrum is typically acquired with proton decoupling.[8][12]

Experimental Protocols

1. Sample Preparation

A detailed and careful sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Purity:** Ensure the BPA-DP sample is of high purity. Impurities can complicate spectral interpretation.
- **Solvent Selection:** Use a high-purity deuterated solvent. Chloroform-d (CDCl_3) is a common choice for organophosphorus compounds.
- **Concentration:** For ^1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ^{13}C NMR, a higher concentration of 20-50 mg/mL is recommended.
- **Procedure:**
 - Weigh the desired amount of BPA-DP into a clean, dry vial.
 - Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
 - Vortex the sample until the BPA-DP is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

2. NMR Data Acquisition

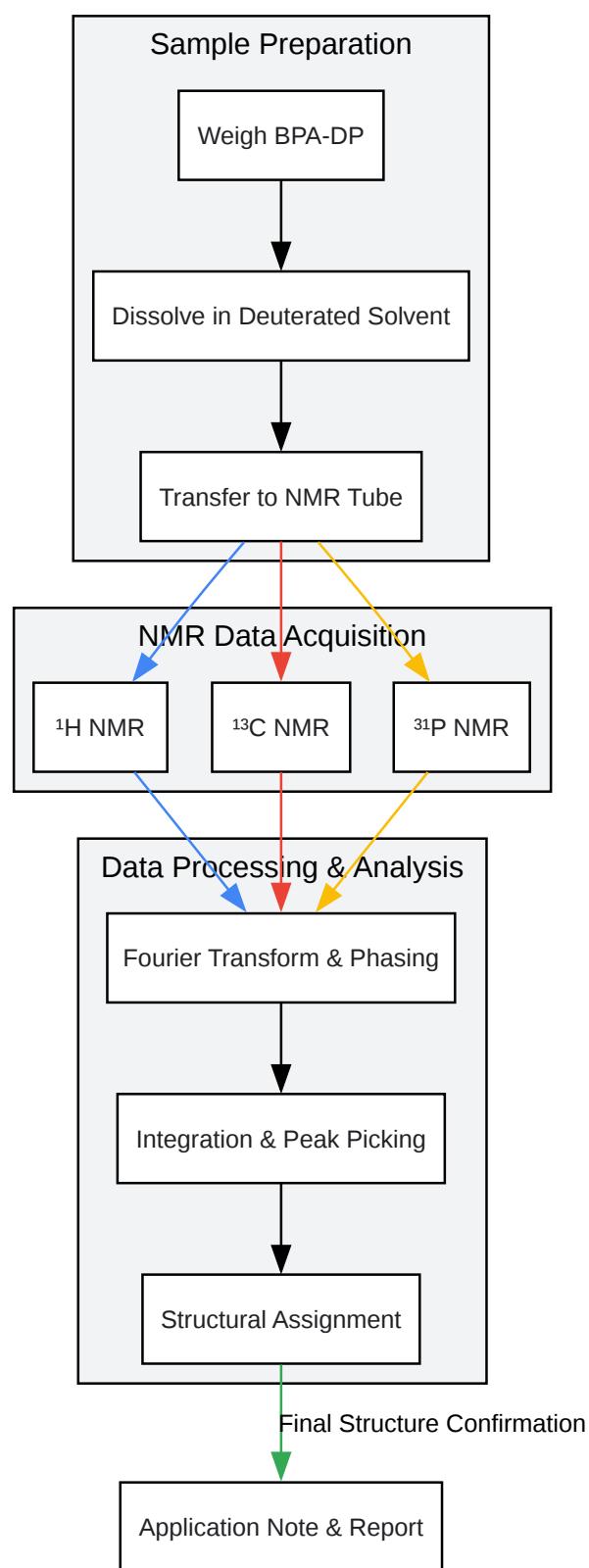
The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ^1H spectrum.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ^{13}C nucleus.
- ^{31}P NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.

- Number of Scans: 64-256.

Visualizations

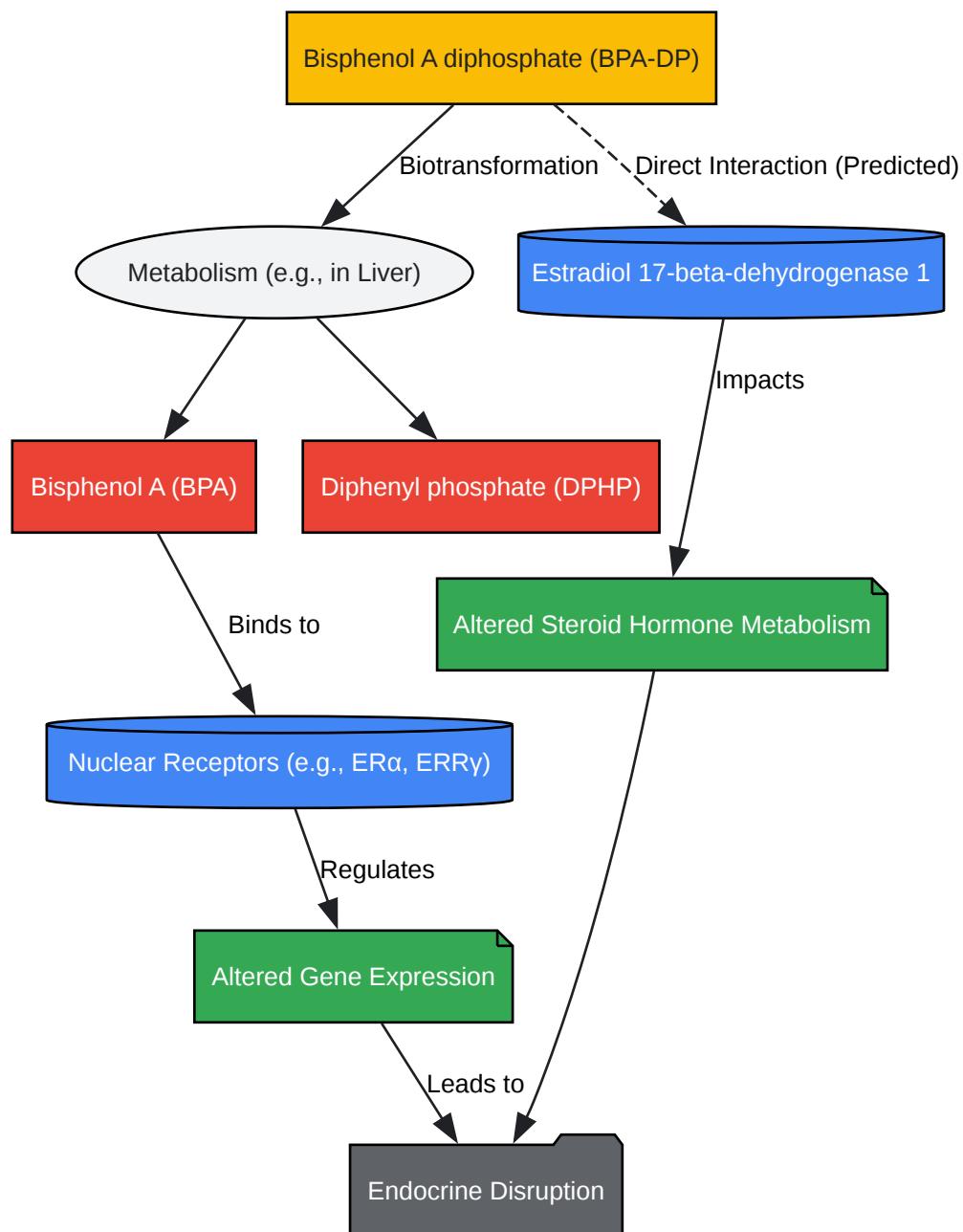
Experimental Workflow for NMR Analysis of BPA-DP



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Caption: Workflow for the NMR-based structural elucidation of BPA-DP.

Potential Biological Signaling Pathway of BPA-DP

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Caption: Potential biological pathways of BPA-DP and its metabolite, BPA.

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